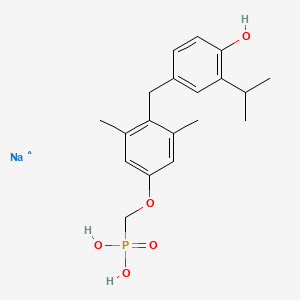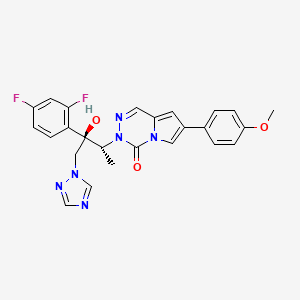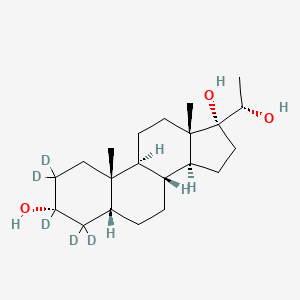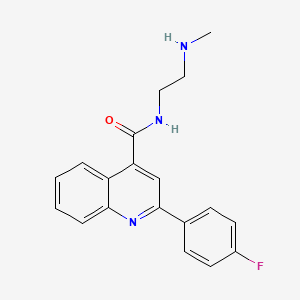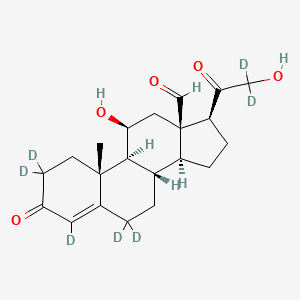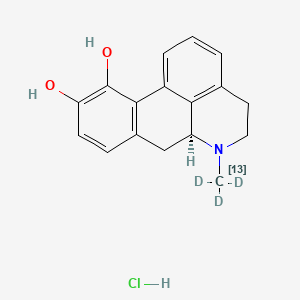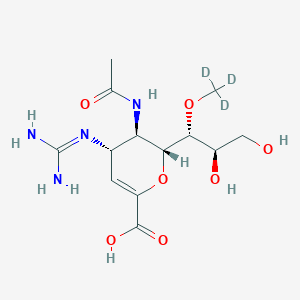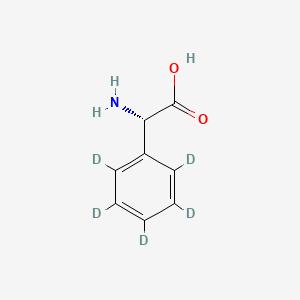
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is a complex chemical compound that serves as a versatile tool in scientific research. It is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its unique structural components, including an azide group and a desthiobiotin moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves multiple steps, starting with the preparation of the TAMRA dye derivative. The azide group is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups. This reaction is typically carried out under mild conditions using copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC). The compound is then lyophilized and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions with alkyne-containing molecules through CuAAC.
Cycloaddition Reactions: Strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
Copper Sulfate and Sodium Ascorbate: Used as catalysts in CuAAC reactions.
DBCO and BCN: Used in SPAAC reactions.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is linked to other biomolecules, enhancing their detection and analysis in various assays .
Scientific Research Applications
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biomolecules.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.
Industry: Applied in the development of diagnostic assays and biosensors
Mechanism of Action
The mechanism of action of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves its ability to form stable bioconjugates through CuAAC and SPAAC reactions. The azide group reacts with alkyne-containing molecules, forming a triazole linkage. This allows for the precise targeting and labeling of specific biomolecules, facilitating their detection and analysis in various assays .
Comparison with Similar Compounds
Similar Compounds
(5,6)TAMRA-PEG3-Azide: Similar in structure but lacks the desthiobiotin moiety.
Biotin-PEG3-Azide: Contains a biotin moiety instead of desthiobiotin.
TAMRA-PEG3-Alkyne: Contains an alkyne group instead of an azide group
Uniqueness
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is unique due to its combination of a fluorescent dye, PEG linkers, an azide group, and a desthiobiotin moiety. This combination allows for versatile applications in bioconjugation, fluorescence labeling, and targeted protein degradation, making it a valuable tool in various fields of scientific research .
Properties
Molecular Formula |
C114H162N22O28 |
|---|---|
Molecular Weight |
2288.6 g/mol |
IUPAC Name |
4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(56(73)74)47(37-41)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54;1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h2*11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t2*40-,48+/m00/s1 |
InChI Key |
XCDYPCCUECTTNP-VRDNYPGUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)



